2-Chloro-5-((2-chloropyrimidin-4-yl)(methyl)amino)benzoic acid
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Overview
Description
2-Chloro-5-((2-chloropyrimidin-4-yl)(methyl)amino)benzoic acid is a compound that belongs to the class of pyrimidine derivatives Pyrimidine derivatives are known for their wide range of biological activities and are used in various fields such as medicine, agriculture, and industry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-((2-chloropyrimidin-4-yl)(methyl)amino)benzoic acid typically involves multiple steps, including the formation of the pyrimidine ring and subsequent functionalization. One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction is known for its mild conditions and functional group tolerance . The process generally involves the use of boron reagents and palladium catalysts to achieve the desired coupling.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, the choice of solvents and reagents is crucial to minimize environmental impact and ensure safety.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-5-((2-chloropyrimidin-4-yl)(methyl)amino)benzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms in the compound can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives with varying properties.
Coupling Reactions: As mentioned earlier, Suzuki–Miyaura coupling is a key reaction for synthesizing this compound.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide, sodium borohydride, and other oxidizing or reducing agents are used.
Coupling Reactions: Palladium catalysts and boron reagents are commonly used in Suzuki–Miyaura coupling.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrimidine derivatives, while oxidation and reduction reactions can produce different oxidation states of the compound.
Scientific Research Applications
2-Chloro-5-((2-chloropyrimidin-4-yl)(methyl)amino)benzoic acid has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: Explored for its potential use in drug development and therapeutic applications.
Industry: Utilized in the synthesis of agrochemicals, dyes, and other industrial products.
Mechanism of Action
The exact mechanism of action of 2-Chloro-5-((2-chloropyrimidin-4-yl)(methyl)amino)benzoic acid is not well-documented. it is believed to interact with specific molecular targets and pathways, similar to other pyrimidine derivatives. These interactions may involve binding to enzymes, receptors, or nucleic acids, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-Chloropyrimidine: A simpler pyrimidine derivative with similar chemical properties.
5-Chloropyrimidine: Another pyrimidine derivative with potential biological activities.
2-Chloro-5-fluoropyrimidine: A fluorinated pyrimidine derivative used in various applications.
Uniqueness
2-Chloro-5-((2-chloropyrimidin-4-yl)(methyl)amino)benzoic acid is unique due to its specific substitution pattern and the presence of both chloro and amino groups. This unique structure may confer distinct chemical and biological properties, making it valuable for specific research and industrial applications.
Properties
Molecular Formula |
C12H9Cl2N3O2 |
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Molecular Weight |
298.12 g/mol |
IUPAC Name |
2-chloro-5-[(2-chloropyrimidin-4-yl)-methylamino]benzoic acid |
InChI |
InChI=1S/C12H9Cl2N3O2/c1-17(10-4-5-15-12(14)16-10)7-2-3-9(13)8(6-7)11(18)19/h2-6H,1H3,(H,18,19) |
InChI Key |
IUBLQZXLDXIMQJ-UHFFFAOYSA-N |
Canonical SMILES |
CN(C1=CC(=C(C=C1)Cl)C(=O)O)C2=NC(=NC=C2)Cl |
Origin of Product |
United States |
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